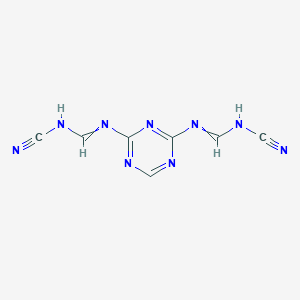
N',N'''-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes using advanced reactors and continuous flow systems. The use of eco-friendly catalysts and solvent-free conditions is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Known for their antiproliferative activity and potential use in cancer treatment.
2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for the synthesis of various triazine derivatives.
Benzamide, N,N’-1,3,5-triazine-2,4-diylbis-:
Uniqueness
N’,N’‘’-1,3,5-Triazine-2,4-diylbis(N-cyanomethanimidamide) is unique due to its specific structure and the presence of cyanomethanimidamide groups
Propriétés
Numéro CAS |
82679-23-0 |
|---|---|
Formule moléculaire |
C7H5N9 |
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
N-cyano-N'-[4-[(cyanoamino)methylideneamino]-1,3,5-triazin-2-yl]methanimidamide |
InChI |
InChI=1S/C7H5N9/c8-1-10-3-12-6-14-5-15-7(16-6)13-4-11-2-9/h3-5H,(H2,10,11,12,13,14,15,16) |
Clé InChI |
OMQNOURLPMIMBW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC(=N1)N=CNC#N)N=CNC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)
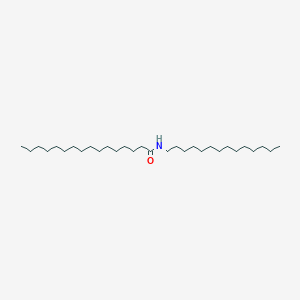
acetonitrile](/img/structure/B14421359.png)
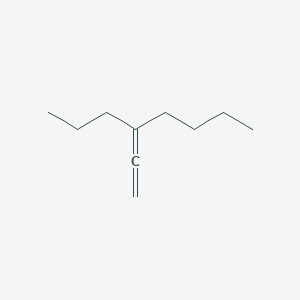
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
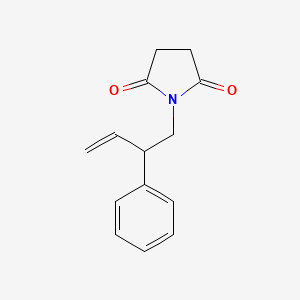
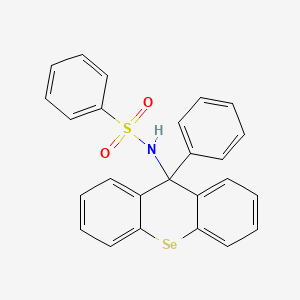
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
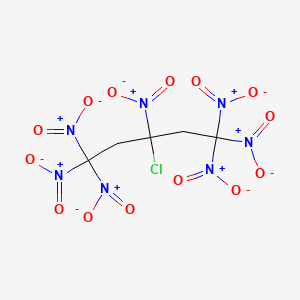

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

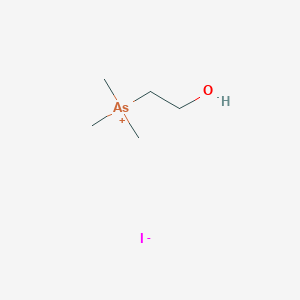
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
